molecular formula C16H12Cl2N4S B5584289 4-((2,6-DICHLOROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL

4-((2,6-DICHLOROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5584289
M. Wt: 363.3 g/mol
InChI Key: CBUXLGKHMDBFMY-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2,6-DICHLOROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-DICHLOROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 2,6-dichlorobenzaldehyde with 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can significantly reduce reaction times and improve yields, making the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-DICHLOROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorine atoms on the benzylidene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential antimicrobial or antifungal agent.

    Medicine: Investigated for its potential anticancer properties.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((2,6-DICHLOROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is not fully understood, but it is believed to involve the interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2,6-DICHLOROBENZYLIDENE)HYDRAZINO)-N-(4-METHYLPHENYL)-2-OXOACETAMIDE
  • 2-(2-(2,4-DICHLOROBENZYLIDENE)HYDRAZINO)-N-(2-METHYLPHENYL)-2-OXOACETAMIDE

Uniqueness

4-((2,6-DICHLOROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its specific structural features, such as the presence of both a triazole ring and a thiol group, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4S/c1-10-5-2-3-6-11(10)15-20-21-16(23)22(15)19-9-12-13(17)7-4-8-14(12)18/h2-9H,1H3,(H,21,23)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUXLGKHMDBFMY-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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